molecular formula C4H7N5O B11817858 N'-hydroxy-1-methyltriazole-4-carboximidamide

N'-hydroxy-1-methyltriazole-4-carboximidamide

Cat. No.: B11817858
M. Wt: 141.13 g/mol
InChI Key: UXJSKNOALKPRKZ-UHFFFAOYSA-N
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Description

N’-hydroxy-1-methyltriazole-4-carboximidamide: is a chemical compound with the molecular formula C4H7N5O It is known for its unique structure, which includes a triazole ring, a hydroxy group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-1-methyltriazole-4-carboximidamide typically involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of N’-hydroxy-1-methyltriazole-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-1-methyltriazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: N’-hydroxy-1-methyltriazole-4-carboximidamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine: N’-hydroxy-1-methyltriazole-4-carboximidamide has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its antiviral and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the production of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyltriazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved include the inhibition of enzyme catalysis and disruption of metabolic processes .

Comparison with Similar Compounds

  • 3-amino-N’-hydroxy-1H-pyrazole-4-carboximidamide
  • 5-amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide
  • 3-amino-1H-pyrazole-4-carbonitrile

Comparison: N’-hydroxy-1-methyltriazole-4-carboximidamide is unique due to its specific substitution pattern on the triazole ringCompared to similar compounds, it offers a different set of chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

N'-hydroxy-1-methyltriazole-4-carboximidamide

InChI

InChI=1S/C4H7N5O/c1-9-2-3(6-8-9)4(5)7-10/h2,10H,1H3,(H2,5,7)

InChI Key

UXJSKNOALKPRKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=NO)N

Origin of Product

United States

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